molecular formula C9H11BO2 B3022270 trans-2-(4-Methylphenyl)vinylboronic acid

trans-2-(4-Methylphenyl)vinylboronic acid

Cat. No. B3022270
M. Wt: 162.00 g/mol
InChI Key: JJOBVKVXRDHVRP-VOTSOKGWSA-N
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Description

Trans-2-(4-Methylphenyl)vinylboronic acid is a chemical compound that is likely to be related to vinylboronic acids, which are known for their utility in organic synthesis, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar compounds, which can be extrapolated to hypothesize about the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of vinylboronic acids typically involves the use of boronic acid esters as intermediates. For example, the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester from vinylboronic acid MIDA ester suggests that a similar approach could be used for synthesizing this compound, starting from a 4-methylphenylboronic acid ester .

Molecular Structure Analysis

The molecular structure of vinylboronic acid derivatives can be complex, as evidenced by the X-ray structural analysis of the trans and cis isomers of a related compound, 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran . This suggests that this compound may also exhibit interesting structural characteristics, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Vinylboronic acids are known to participate in Suzuki reactions, which are cross-coupling reactions that form carbon-carbon bonds. The use of a trans-2-(trifluoromethyl)cyclopropylboronic acid in Suzuki reactions to yield various aryl or heteroaryl products indicates that this compound could also be used in similar cross-coupling reactions to synthesize diverse organic molecules .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of this compound, they do mention properties of similar compounds. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is mentioned to play a crucial role in its catalytic activity, suggesting that the substituents on the phenyl ring of this compound could similarly influence its reactivity and physical properties . Additionally, the crystal structure and packing of related compounds provide insights into the potential solid-state properties of this compound .

Scientific Research Applications

4-Methylstyrylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: The compound is employed in the development of sensors and probes for detecting biological molecules.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices

Mechanism of Action

The mechanism of action of 4-Methylstyrylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylstyrylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated styrene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 4-Methylstyrylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylstyrylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into the corresponding alkane or alkene.

    Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes .

Comparison with Similar Compounds

Similar Compounds

    Styrylboronic acid: The parent compound without the methyl group.

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    Vinylboronic acid: A boronic acid with a vinyl group instead of a styryl group

Uniqueness

4-Methylstyrylboronic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its stability and specificity in certain applications compared to its analogs .

properties

IUPAC Name

[(E)-2-(4-methylphenyl)ethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOBVKVXRDHVRP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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